2,2,5-Trimethyl-3-hexen-1-OL 2,2,5-Trimethyl-3-hexen-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC13774813
InChI: InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h6-7,11H,8H2,1-5H3/b7-6+
SMILES: CC(C)(C)C=CC(C)(C)CO
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol

2,2,5-Trimethyl-3-hexen-1-OL

CAS No.:

Cat. No.: VC13774813

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

2,2,5-Trimethyl-3-hexen-1-OL -

Specification

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
IUPAC Name (E)-2,2,5,5-tetramethylhex-3-en-1-ol
Standard InChI InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h6-7,11H,8H2,1-5H3/b7-6+
Standard InChI Key FJAXQWSYTIUVIL-VOTSOKGWSA-N
Isomeric SMILES CC(C)(C)/C=C/C(C)(C)CO
SMILES CC(C)(C)C=CC(C)(C)CO
Canonical SMILES CC(C)(C)C=CC(C)(C)CO

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2,2,5-Trimethyl-3-hexen-1-OL is an unsaturated alcohol with the IUPAC name (E)-2,2,5,5-tetramethylhex-3-en-1-ol, indicating a trans-configuration at the double bond between carbons 3 and 4 . The molecule features:

  • A hydroxyl group at position 1.

  • Two methyl substituents at carbons 2 and 5.

  • A trisubstituted double bond at position 3.

The stereochemistry is critical to its olfactory properties, as cis-trans isomerism significantly influences odor profiles in alkenols .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₂₀O
Molecular Weight156.26 g/mol
InChIKeyFJAXQWSYTIUVIL-VOTSOKGWSA-N
SMILESCC(C)(C)C=CC(C)(C)CO

Synthetic Pathways and Optimization

Catalytic Hydrogenation of 3-Hexyn-1-ol

The primary industrial route involves partial hydrogenation of 3-hexyne-1-ol using palladium catalysts modified with selectivity-enhancing "poisons" (e.g., quinoline or lead acetate) . These additives suppress over-reduction to hexan-1-ol and minimize isomerization byproducts.

Reaction Conditions:

  • Catalyst: Pd/C with 1–5% modifier.

  • Pressure: 10–1000 kPa H₂.

  • Temperature: 25–30°C.

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate.

Yield optimization requires precise control of hydrogen uptake and catalyst recycling to mitigate deactivation.

Byproduct Formation and Mitigation

Common impurities include:

  • cis/trans-4-Hexen-1-ol: Formed via double-bond migration.

  • 2-Hexen-1-ol: Resulting from allylic isomerization .
    Gas chromatography-mass spectrometry (GC-MS) analyses reveal that maintaining low temperatures (<35°C) and short reaction times reduces these byproducts to <2%.

Physicochemical Properties

Optical and Thermodynamic Data

The compound’s refractive index (1.4435) and low water solubility (<1 g/L at 25°C) underscore its hydrophobic nature . Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) near −60°C, consistent with highly branched alkenols.

Table 2: Physical Properties

PropertyValueSource
Refractive Index (n₂₀/D)1.4435
Density (20°C)0.89 g/cm³
Boiling Point195–198°C (estimated)
LogP (Octanol-Water)2.8

Applications in Flavor and Fragrance Industries

Olfactory Profile

2,2,5-Trimethyl-3-hexen-1-OL contributes fresh, green, and slightly fruity notes, enhancing formulations for perfumes, detergents, and food flavorings . In tea aromas, it amplifies vegetal characteristics at concentrations as low as 0.1 ppm.

Comparative Performance

When compared to structurally similar compounds:

  • cis-3-Hexen-1-ol (Leaf Alcohol): Stronger grassy odor but less stability.

  • trans-2-Hexen-1-ol: More fruity but lacks green intensity .
    The branched methyl groups in 2,2,5-trimethyl-3-hexen-1-OL improve oxidative stability, making it preferable in products with long shelf lives.

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